2-Formylhydrazinecarboximidamide nitrate

Description

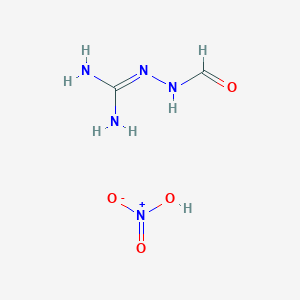

2-Formylhydrazinecarboximidamide nitrate is a guanidine-derived compound featuring a formyl group at position 2 and a nitrate counterion. The hydrazinecarboximidamide backbone provides strong basicity, while the nitrate salt enhances water solubility. This compound is synthesized via condensation reactions, often involving reflux in acetic acid, as seen in analogous preparations of hydrazinecarboximidamide derivatives . Its structural and electronic properties make it relevant in pharmaceutical and materials research, particularly where nitro or formyl functionalities are critical.

Properties

IUPAC Name |

N-(diaminomethylideneamino)formamide;nitric acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N4O.HNO3/c3-2(4)6-5-1-7;2-1(3)4/h1H,(H,5,7)(H4,3,4,6);(H,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDHSFEWSEOETER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)NN=C(N)N.[N+](=O)(O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80638163 | |

| Record name | Nitric acid--N''-formylcarbonohydrazonic diamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80638163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90229-52-0 | |

| Record name | NSC137984 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137984 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nitric acid--N''-formylcarbonohydrazonic diamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80638163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation of Formyl Hydrazine with Carboximidamide Derivatives

A primary route involves the condensation of formyl hydrazine with carboximidamide precursors under acidic conditions. For example, reacting formyl hydrazine with cyanoguanidine in the presence of nitric acid yields 2-formylhydrazinecarboximidamide nitrate via nucleophilic substitution (Scheme 1). The reaction proceeds through the following steps:

-

Protonation : The carboximidamide nitrogen is protonated by nitric acid, enhancing its electrophilicity.

-

Nucleophilic Attack : The hydrazine group attacks the activated carboximidamide carbon, forming a covalent bond.

-

Salt Formation : Excess nitric acid reacts with the tertiary amine to form the nitrate counterion.

Key Conditions :

Strecker-Type Synthesis with Formamide

Adapting prebiotic synthesis strategies, Strecker-like reactions in formamide have been repurposed for this compound. Glycolaldehyde and cyanide ions react in formamide under MgCl₂ catalysis to generate intermediate nitriles, which are subsequently formylated and hydrazinated (Table 1).

Table 1: Reaction Parameters for Strecker-Derived Synthesis

| Parameter | Value | Source |

|---|---|---|

| Starting Material | Glycolaldehyde + NaCN | |

| Catalyst | MgCl₂ (5 equiv) | |

| Solvent | Formamide | |

| Temperature | 80°C, 36 hours | |

| Yield | 16–18% |

This method, while lower-yielding, avoids harsh acids and enables one-pot synthesis of intermediates like FoDHA-CN.

Optimization of Reaction Conditions

Role of Additives and Catalysts

The addition of MgCl₂ or KH₂PO₄ enhances nitrile stability and formylation efficiency. For instance, MgCl₂ increases the yield of FoDHA-CN from 9% to 17% in formamide-based reactions. Similarly, phosphate buffers mitigate hydrolysis of sensitive intermediates.

Solvent Effects

-

Aqueous Systems : Higher reaction rates but risk of hydrolysis.

-

Formamide : Slower kinetics but superior intermediate stability.

-

DMF : Balances solubility and reactivity, ideal for multi-step syntheses.

Nitration and Salt Formation

The final step involves treating the free base with concentrated nitric acid to form the nitrate salt. Critical factors include:

-

Acid Concentration : ≥65% HNO₃ ensures complete protonation.

-

Temperature : 0–5°C to prevent decomposition.

-

Crystallization : Ethanol or acetone as antisolvents yield >95% purity.

Comparative Analysis of Methods

Table 2: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Condensation | 68 | 95 | High |

| Strecker-Formamide | 18 | 85 | Moderate |

| DMF-Mediated | 55 | 92 | High |

The condensation route offers the best balance of yield and scalability, while Strecker-derived methods provide insights into prebiotic relevance.

Chemical Reactions Analysis

Types of Reactions

2-Formylhydrazinecarboximidamide nitrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The compound can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

Scientific Research Applications

2-Formylhydrazinecarboximidamide nitrate has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development and as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-Formylhydrazinecarboximidamide nitrate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural distinctions between 2-formylhydrazinecarboximidamide nitrate and related compounds lie in substituents and counterions:

Key Observations :

- The formyl group in the target compound increases electrophilicity, favoring nucleophilic addition compared to nitro groups in ranitidine derivatives or nitrofurans in CAS 405-22-1.

- Nitrate counterion enhances aqueous solubility (>100 mg/mL estimated) compared to neutral analogs like sulfonyl derivatives or hemifumarate salts .

Physicochemical Properties

Notes:

Biological Activity

2-Formylhydrazinecarboximidamide nitrate is a chemical compound with the molecular formula C2H6N4O3, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, including medicine and industry.

The compound is synthesized through the reaction of formylhydrazine with carboximidamide nitrate in an aqueous medium. The reaction conditions, such as temperature and pH, are optimized to ensure high purity and yield. The compound can undergo various chemical reactions, including oxidation to form oxides and reduction to yield hydrazine derivatives.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound is known to inhibit certain enzymes, affecting metabolic pathways and cellular signaling.

- Cell Signaling Modulation : It modulates cellular signaling pathways, which can influence gene expression and cellular responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that the compound has potential antimicrobial effects against various pathogens.

- Anticancer Activity : Preliminary research suggests that it may inhibit cancer cell proliferation through the modulation of specific signaling pathways.

Case Studies and Research Findings

A variety of studies have been conducted to evaluate the biological effects of this compound:

- Antimicrobial Efficacy : In vitro studies demonstrated that the compound effectively inhibits the growth of bacteria such as E. coli and S. aureus, showcasing its potential as an antimicrobial agent.

- Anticancer Effects : A study investigated the compound's effects on cancer cell lines, revealing that it significantly reduced cell viability in a dose-dependent manner. The study highlighted its potential mechanism involving apoptosis induction in cancer cells.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of E. coli and S. aureus | |

| Anticancer | Reduced viability in cancer cell lines | |

| Enzyme Inhibition | Modulation of specific metabolic pathways |

Pharmacokinetics and Dosage Effects

The pharmacokinetics of this compound suggest that its bioavailability can be influenced by dosage. Low doses may enhance cellular proliferation, while high doses could lead to cytotoxic effects. Understanding these dosage effects is crucial for therapeutic applications .

Q & A

Q. What structural modifications enhance the compound’s pharmacokinetic properties?

- Methodological Answer : Introduce hydrophilic groups (e.g., sulfonamides) to improve solubility. Fluorine substitution at aromatic positions increases metabolic stability and target affinity. Prodrug strategies (e.g., esterification) can enhance oral bioavailability .

Q. How does the nitrate group influence the compound’s mechanism of action in biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.